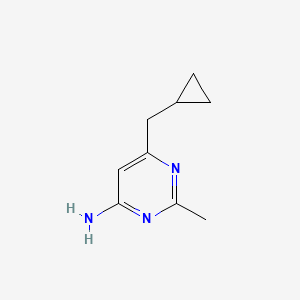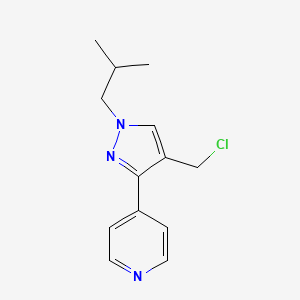
4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
The compound “4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyridine ring is substituted at the 4-position with a chloromethyl group and the pyrazole ring is substituted at the 1-position with an isobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and pyrazole rings would likely result in these rings being planar. The chloromethyl and isobutyl groups would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine and pyrazole rings might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthetic Approaches
Heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines, exhibit a wide range of biological activities and serve as a cornerstone in medicinal chemistry. The synthesis of these compounds, including structures similar to 4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, involves versatile methodologies that allow for the introduction of various substituents to explore their potential biomedical applications. The diversity in substituents significantly affects the compound's reactivity and biological activity, making them valuable in drug development and other scientific research areas (Donaire-Arias et al., 2022).
Catalysis and Organic Transformations
The coordination chemistry of pyrazole-based ligands, including those structurally related to the compound of interest, has been explored for their potential in catalysis. These compounds have shown promise in asymmetric transfer hydrogenation of ketones, highlighting their utility in synthetic organic chemistry for producing chiral molecules. The development of Fe(II) and Ni(II) complexes with pyrazole ligands demonstrates their potential in catalyzing various organic transformations, offering a pathway to environmentally friendly and economically viable synthetic processes (Magubane et al., 2017).
Antimicrobial and Antioxidant Properties
Pyrazolo[3,4-b]pyridine derivatives have been synthesized with a focus on their antimicrobial and antioxidant activities. These compounds, through structural modifications and introduction of specific substituents like the chloromethyl group, have shown potential in inhibiting microbial growth and offering protection against oxidative stress. This research direction signifies the compound's applicability in developing new antimicrobial agents and antioxidants, which are crucial in pharmaceutical research and food industry preservation techniques (Bonacorso et al., 2015).
Molecular Structure and Coordination Chemistry
The study of pyrazole and pyridine-based heterocycles extends into their molecular structure analysis and their role as ligands in coordination chemistry. These compounds form complexes with various metals, serving as potential catalysts in organic synthesis or as materials with unique electronic or optical properties. Research in this area focuses on understanding the binding modes, structural configurations, and electronic interactions of these complexes, which are essential for designing functional materials and catalysts (Halcrow, 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGSPRZWXGOCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
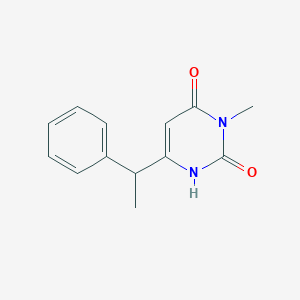


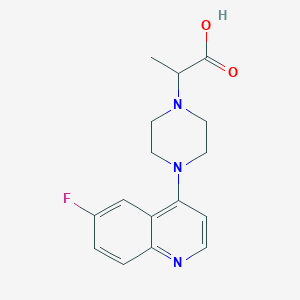
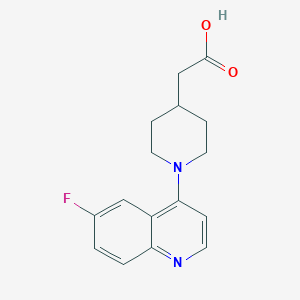
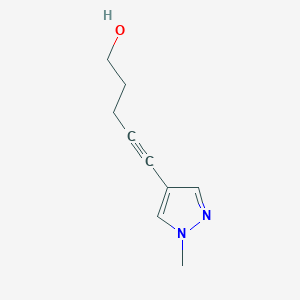
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)

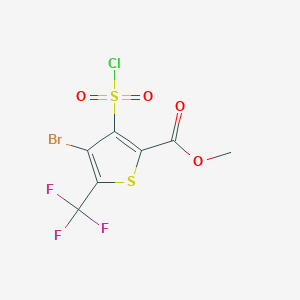
![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)
